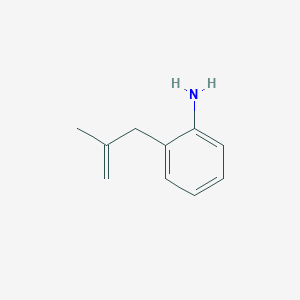

2-(2-Methylallyl)aniline

Description

BenchChem offers high-quality 2-(2-Methylallyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylallyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZJKGEVPCMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability & Isomerization of 2-(2-Methylallyl)aniline vs. N-Allyl Isomers

Executive Summary

The Core Distinction: In the context of allylic aniline derivatives, 2-(2-methylallyl)aniline (the C-allyl isomer) represents the thermodynamic sink , possessing significantly higher structural stability compared to its

While the

Part 1: Mechanistic Basis of Stability

The stability difference between these isomers is governed by the thermodynamics of the Amino-Claisen Rearrangement . This transformation is driven by the energy payoff of re-establishing aromaticity after a temporary disruption in the transition state.

The Rearrangement Pathway

The conversion of

-

Activation: The nitrogen lone pair attacks the allyl system (facilitated by heat or Lewis acid coordination).

-

Transition State: A chair-like transition state forms.[1][2] The 2-methyl group on the allyl chain stabilizes this transition state via electron donation, potentially lowering the activation energy compared to a simple allyl group.

-

Intermediate: An unstable ortho-dienone imine intermediate is formed.

-

Tautomerization (The Driving Force): The rapid proton shift (tautomerization) restores the aromatic sextet of the benzene ring. This step is highly exergonic, making the reverse reaction effectively impossible.

Visualization: The Amino-Claisen Energy Landscape

The following diagram illustrates the irreversible flow from the kinetic

Figure 1: Reaction coordinate flow showing the irreversible nature of the rearrangement driven by aromatization.

Part 2: Comparative Stability Profile

The following matrix contrasts the two isomers across critical stability vectors relevant to storage and handling.

| Stability Vector | ||

| Thermodynamic Status | Metastable. High energy relative to ortho-isomer. | Stable. The thermodynamic "sink" of the system. |

| Thermal Stability | Low. Rearranges at | High. Stable to high heat (boiling point >200^\circ$C) without skeletal change. |

| Acid Sensitivity | Critical. Trace acid catalyzes rearrangement to the C-isomer. | Moderate. Forms stable salts (e.g., HCl), but strong acids may induce cyclization to indolines. |

| Oxidative Stability | Moderate. Secondary amine is susceptible to N-oxide formation. | Low to Moderate. Primary anilines oxidize (brown) rapidly in air; requires inert storage. |

| Storage Requirement | Store cold ( | Store under Argon/Nitrogen; protect from light to prevent oxidation. |

Part 3: Synthetic Conversion Protocol

For researchers requiring the stable 2-(2-methylallyl)aniline, attempting to isolate the

Protocol: Lewis Acid Catalyzed Rearrangement

Objective: Conversion of

Reagents

-

Substrate:

-(2-methylallyl)aniline (1.0 equiv) -

Catalyst: Boron Trifluoride Etherate (

) (1.0 - 1.2 equiv) -

Solvent: Chlorobenzene or Xylene (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the

-allylaniline substrate in anhydrous chlorobenzene (approx. 0.5 M concentration).[3] -

Catalyst Addition: Under a nitrogen atmosphere, add

dropwise via syringe.-

Note: An exotherm may occur; cooling to 0°C during addition is recommended for large scales.

-

-

Reaction: Heat the mixture to reflux (approx. 130-140°C).

-

Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane).

-

Indicator: The starting material (

-isomer) will disappear. The product (

-

-

Quench: Once conversion is complete (typically 1-4 hours), cool to room temperature. Quench carefully with 10% aqueous NaOH to neutralize the Lewis acid and liberate the free amine.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography on silica gel (eluting with Hexanes/EtOAc).

Part 4: Handling & Storage (Oxidative Degradation)

While 2-(2-methylallyl)aniline is structurally stable against rearrangement, it shares the oxidative vulnerability of all electron-rich anilines.

The Oxidation Pathway

Primary anilines react with atmospheric oxygen to form radical cations, eventually polymerizing into colored impurities (azo compounds, quinones).

Figure 2: Oxidative degradation pathway common to aniline derivatives.

Best Practices for Storage

-

Inert Atmosphere: Always store the purified oil under Argon or Nitrogen.

-

Light Exclusion: Use amber vials to prevent photo-initiated radical formation.

-

Salt Formation: If long-term stability is required, convert the free base to the Hydrochloride salt .

-

Protocol: Dissolve amine in

, bubble dry HCl gas or add HCl/Dioxane. Filter the resulting white solid. The salt is significantly more resistant to oxidation than the free base.

-

References

-

Mechanism of the Amino-Claisen Rearrangement

-

Lewis Acid C

- Title: Microwave-assisted aza-Cope rearrangement of N-allylanilines

- Source: Academia.edu / Tetrahedron Letters (Contextual)

-

URL:[Link] (General repository access for specific synthesis papers)

-

Thermodynamic Stability of Allyl Radicals & Isomers

- Title: Stability of the Allyl Radical - Resonance Revisited

- Source: Chemistry LibreTexts

-

URL:[Link]

-

General Aniline Oxid

Sources

Methodological & Application

Application Note: A Practical Guide to the Lewis Acid-Catalyzed Amino-Claisen Rearrangement of N-(2-methylallyl)aniline

Abstract: This document provides a detailed protocol and technical guidance for performing the Amino-Claisen rearrangement of N-(2-methylallyl)aniline. This powerful carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry for producing ortho-allylated anilines, which are valuable intermediates in the synthesis of various heterocyclic compounds, including indoles. We will delve into the mechanistic underpinnings of this[1][1]-sigmatropic shift, explore the role of Lewis acid catalysis in enhancing reaction efficiency, and present a step-by-step protocol for its successful execution in a laboratory setting.

Introduction: The Significance of the Aza-Claisen Rearrangement

The Claisen rearrangement is a classic pericyclic reaction that has been a staple in the organic chemist's toolbox for over a century.[2] Its nitrogen analog, the aza-Claisen or amino-Claisen rearrangement, facilitates the transformation of N-allylanilines into C-allylanilines. This[1][1]-sigmatropic rearrangement is an intramolecular process that proceeds through a highly ordered, cyclic transition state, offering a robust method for the ortho-alkylation of arylamines.[2][3]

However, the amino-Claisen rearrangement is generally less facile than its oxygen counterpart (the traditional Claisen rearrangement of allyl aryl ethers).[4] The uncatalyzed thermal rearrangement of N-allylanilines often requires harsh conditions, with temperatures ranging from 250°C to 280°C.[5] These high temperatures can lead to undesired side reactions, such as decomposition and the formation of aniline by-products.[5] To circumvent these challenges, catalytic methods have been developed. Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂), have proven effective in significantly lowering the activation energy of the reaction, allowing it to proceed under milder conditions with improved yields.[4][6] More recently, microwave-assisted protocols have emerged, offering dramatic reductions in reaction times from hours to mere minutes.[5][7]

This guide focuses on a practical, Lewis acid-catalyzed protocol for the rearrangement of N-(2-methylallyl)aniline, a common substrate used to generate precursors for substituted indoles and other valuable nitrogen-containing heterocycles.[8]

Reaction Mechanism and the Role of Catalysis

The amino-Claisen rearrangement is a concerted pericyclic reaction, meaning bond breaking and bond formation occur simultaneously within a cyclic transition state.[1][2] The reaction follows a[1][1]-sigmatropic shift, where a new sigma bond is formed between the C3 position of the allyl group and the ortho-carbon of the aniline ring, while the C-N sigma bond is cleaved.

The accepted mechanism proceeds as follows:

-

Coordination (Catalyzed): In a Lewis acid-catalyzed pathway, the catalyst coordinates to the nitrogen atom of the N-allylaniline. This coordination increases the positive charge on the nitrogen, which facilitates the subsequent electronic reorganization.

-

[1][1]-Sigmatropic Shift: The molecule then adopts a chair-like transition state to minimize steric interactions.[9] A concerted flow of six electrons results in the formation of a new C-C bond at the ortho position and the cleavage of the N-C bond. This step generates a dienone intermediate.

-

Tautomerization: The dienone intermediate is non-aromatic and rapidly tautomerizes to restore the aromaticity of the benzene ring, yielding the final ortho-allylated aniline product.

If both ortho positions on the aniline ring are blocked, the allyl group may migrate to the para position via a subsequent Cope rearrangement.[9]

Figure 1: The mechanistic pathway of the Lewis acid-catalyzed Amino-Claisen rearrangement.

Experimental Protocol: BF₃·OEt₂ Catalyzed Rearrangement

This protocol describes a representative procedure for the amino-Claisen rearrangement of N-(2-methylallyl)aniline using boron trifluoride diethyl etherate as the catalyst.

3.1. Materials and Reagents

| Material | Grade | Supplier | Notes |

| N-(2-methylallyl)aniline | Reagent | (Typical) | Synthesized or purchased |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent | (Typical) | Handle in a fume hood |

| Dichloromethane (DCM) | Anhydrous | (Typical) | Dry over molecular sieves or use from a solvent purification system |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | (Typical) | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | (Typical) | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | (Typical) | For column chromatography |

| Hexane | ACS | (Typical) | For chromatography |

| Ethyl Acetate | ACS | (Typical) | For chromatography |

| Round-bottom flask | - | - | Oven-dried before use |

| Magnetic stir bar | - | - | - |

| Septum | - | - | - |

| Syringes and needles | - | - | For transfer of anhydrous/air-sensitive reagents |

| Nitrogen/Argon line | - | - | For maintaining an inert atmosphere |

| TLC plates (Silica gel) | - | - | For reaction monitoring |

3.2. Step-by-Step Procedure

-

Reaction Setup: Place a magnetic stir bar into an oven-dried 100 mL two-necked round-bottom flask.[10] Seal the flask with septa and connect it to a nitrogen or argon manifold. Purge the flask with the inert gas for several minutes.[10]

-

Reagent Addition:

-

To the flask, add N-(2-methylallyl)aniline (e.g., 1.47 g, 10 mmol).

-

Using a syringe, add anhydrous dichloromethane (50 mL) to dissolve the substrate.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Catalyst Addition:

-

Slowly add boron trifluoride diethyl etherate (e.g., 1.25 mL, 10 mmol, 1.0 equivalent) to the stirred solution at 0 °C over 5 minutes using a syringe. Causality Note: Slow, cooled addition is crucial to manage the exothermic reaction of the Lewis acid with the amine and prevent potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The product, 2-(2-methylallyl)aniline, should have a different Rf value than the starting material.

-

-

Work-up and Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Safety Note: Quenching is exothermic and may cause gas evolution. Add the quenching agent slowly.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Drying:

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash them with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-(2-methylallyl)aniline.[11]

-

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Workflow and Data Overview

The entire process, from initial setup to final product analysis, can be visualized as a streamlined workflow.

Figure 2: A generalized workflow for the Amino-Claisen rearrangement protocol.

Comparative Data on Aza-Claisen Rearrangements

The choice of conditions can significantly impact the outcome of the rearrangement. The following table summarizes various approaches.

| Catalyst/Method | Substrate | Temperature (°C) | Time | Yield (%) | Reference |

| Thermal (uncatalyzed) | N-allylaniline | 250-280 | Several hours | Variable | [5] |

| BF₃·OEt₂ | N-allylanilines | Room Temp. | 2-5 h | 60-85 | [4] |

| ZnCl₂ | 1-N-allylindolines | 80-120 | 3-6 h | 65-90 | [4] |

| H₂SO₄ (2N) | N-(1'-methylallyl)anilines | 105-125 | Several hours | Good | [12] |

| Microwave (BF₃·OEt₂) | N-allylanilines | 150 | 10 min | ~90 | [5] |

| Microwave (Montmorillonite) | N-allylanilines | - | 5-10 min | High | [5] |

Conclusion and Outlook

The amino-Claisen rearrangement of N-(2-methylallyl)aniline is a highly effective method for synthesizing ortho-substituted anilines. The use of Lewis acid catalysts like BF₃·OEt₂ provides a significant advantage over traditional thermal methods by enabling the reaction to proceed at room temperature, thereby improving yields and minimizing side products. Furthermore, the advent of microwave-assisted synthesis offers an even more rapid and efficient alternative. The resulting 2-(2-methylallyl)aniline is a versatile building block, particularly for subsequent cyclization reactions to form indole and quinoline scaffolds, which are prevalent in pharmaceuticals and natural products.[8][13] This protocol provides a reliable and reproducible foundation for researchers exploring this valuable transformation.

References

-

What is the mechanism of Claisen rearrangement? - Quora. (2020). Retrieved from [Link]

-

Claisen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

Claisen Rearrangement - Unacademy. (n.d.). Retrieved from [Link]

-

The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019). Retrieved from [Link]

-

Claisen Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Jain, S., Pandey, N., & Kishore, D. (2007). Lewis Acid Catalyzed Amino-Claisen Rearrangement: A Facile One-Pot Synthesis of 2-Allylarylamines from N-Allylarylamines. Indian Journal of Chemistry - Section B, 46B, 529-531.

- Casertano, M., et al. (2022).

- Process for separating aniline derivatives. (1990). Google Patents.

- Black, D. StC., et al. (2007). A Convenient Method for the Aromatic Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines. Australian Journal of Chemistry, 60(11), 859-866.

- Gonda, J., et al. (2008). Microwave-assisted aza-Cope rearrangement of N-allylanilines. Tetrahedron Letters, 49(12), 2002-2004.

- Kazmaier, U. (n.d.). Via Ester Enolate Claisen Rearrangements To A Variety Of Non-Proteinogenic Amino Acids. Sciforum.

- Feng, P., & Ngai, M.-Y. (2022).

-

Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a New Lewis Acid-Catalyzed[1][1]-sigmatropic Rearrangement: The allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 124(45), 13446–13447.

- González, I., et al. (2008). Microwave-assisted aza-Cope rearrangement of N-allylanilines. Tetrahedron Letters, 49(12), 2002-2004.

- Casertano, M., et al. (2022).

-

Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. (n.d.). Retrieved from [Link]

- Casertano, M., et al. (2022).

- Mattes, F. M., & Kazmaier, U. (2018). Combining Matteson Homologations and Claisen Rearrangements – An Efficient Protocol for Amino Acid Synthesis. European Journal of Organic Chemistry, 2018(48), 6825-6833.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (n.d.).

- Gonda, J., et al. (2008). Microwave Accelerated Aza-Claisen Rearrangement. Molecules, 13(4), 826–838.

-

Comparative study of conventional and microwave assisted synthesis. (n.d.). Retrieved from [Link]

- Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2023). RSC Publishing.

- Schobert, R., et al. (2004). Microwave-accelerated Claisen rearrangements of allyl tetronates and tetramates. Tetrahedron Letters, 45(6), 1121-1124.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010).

Sources

- 1. Claisen Rearrangement [unacademy.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Microwave-assisted aza-Cope rearrangement of< i> N</i>-allylanilines [academia.edu]

- 6. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2,2-Dimethylindoline from 2-(2-Methylallyl)aniline

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-dimethylindoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science, through the intramolecular cyclization of 2-(2-methylallyl)aniline. These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations. By elucidating the causality behind the experimental choices, this guide aims to equip the user with the necessary knowledge for the successful and safe execution of this synthesis, ensuring a trustworthy and reproducible outcome.

Introduction and Significance

Indoline and its derivatives are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds. The 2,2-dimethylindoline core, in particular, offers a synthetically versatile platform for the development of novel therapeutic agents. Its gem-dimethyl substitution at the 2-position provides steric hindrance that can enhance metabolic stability and modulate biological activity.

The synthesis of 2,2-dimethylindoline from 2-(2-methylallyl)aniline is an efficient atom-economical transformation that proceeds via an intramolecular cyclization. This reaction can be effectively catalyzed by strong acids, leveraging the principles of intramolecular hydroamination or electrophilic aromatic substitution. The ready availability of the starting material and the straightforward nature of the reaction make this an attractive method for accessing this important heterocyclic system.

Reaction Mechanism: An In-depth Analysis

The acid-catalyzed cyclization of 2-(2-methylallyl)aniline to 2,2-dimethylindoline is a classic example of an intramolecular electrophilic aromatic substitution. The reaction mechanism can be dissected into several key steps, each driven by fundamental principles of organic chemistry.

-

Protonation of the Alkene: The reaction is initiated by the protonation of the double bond in the 2-methylallyl group by a strong acid, such as sulfuric acid. This protonation follows Markovnikov's rule, leading to the formation of a stable tertiary carbocation. The choice of a strong, non-nucleophilic acid is crucial to prevent the formation of undesired side products.

-

Intramolecular Electrophilic Attack: The newly formed tertiary carbocation is a potent electrophile. In this intramolecular step, the electron-rich aniline ring acts as a nucleophile, attacking the carbocation. This cyclization step forms a new carbon-carbon bond and a five-membered ring, leading to a protonated indoline intermediate.

-

Deprotonation and Aromatization: The final step involves the deprotonation of the intermediate by a weak base (such as water or the conjugate base of the acid) to restore the aromaticity of the benzene ring and yield the final product, 2,2-dimethylindoline.

The overall transformation is a facile and high-yielding process, driven by the formation of a stable heterocyclic system.

Visualizing the Synthesis

Reaction Scheme

Caption: Overall reaction for the synthesis of 2,2-dimethylindoline.

Mechanistic Pathway

Caption: Key stages in the reaction mechanism.

Experimental Protocol

This protocol is designed for the synthesis of 2,2-dimethylindoline on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-(2-Methylallyl)aniline | ≥97% | Commercially Available | Store under an inert atmosphere. |

| Sulfuric Acid (H₂SO₄) | 95-98% | Reagent Grade | Highly corrosive. Handle with extreme care. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | ||

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | ||

| Diethyl Ether (Et₂O) | ACS Grade | ||

| Hexanes | ACS Grade |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-methylallyl)aniline (5.0 g, 34.0 mmol).

-

Acid Addition: Place the flask in an ice bath to cool the contents to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (15 mL) dropwise via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The color of the solution will typically darken.

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g). This step should be performed slowly and with caution as the quenching of concentrated acid is highly exothermic.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is basic (pH ~8-9). This will neutralize the excess sulfuric acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 1% to 5% diethyl ether in hexanes.

-

Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the silica gel column. Elute with the solvent system, collecting fractions and monitoring by thin-layer chromatography (TLC).

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,2-dimethylindoline as a pale yellow oil.

Characterization and Validation (Exemplary Data)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.4 (s, 1H, N-H), 2.9 (s, 2H, -CH₂-), 1.3 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150 (Ar-C), 127 (Ar-CH), 124 (Ar-CH), 118 (Ar-CH), 109 (Ar-CH), 55 (C(CH₃)₂), 48 (-CH₂-), 28 (2 x -CH₃) |

| IR (neat, cm⁻¹) | 3350 (N-H stretch), 3050 (Ar C-H stretch), 2960, 2870 (Aliphatic C-H stretch), 1610, 1480 (C=C stretch), 1380, 1360 (gem-dimethyl split) |

| Mass Spec. (EI) | m/z (%): 147 (M⁺), 132 (M-CH₃)⁺ |

Safety and Handling

The synthesis of 2,2-dimethylindoline involves the use of hazardous materials and requires strict adherence to safety protocols.

-

2-(2-Methylallyl)aniline: This compound is an aniline derivative and should be handled with care. Aniline and its derivatives are toxic and can be absorbed through the skin.[1][2][3][4][5] Always wear gloves and eye protection.

-

Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent. It can cause severe burns upon contact.[6] Always add acid to water (or in this case, the reaction mixture) slowly and with cooling. Never add water to concentrated acid. Work in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) after the initial stirring at room temperature. |

| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Be careful during the neutralization step to avoid product decomposition. | |

| Formation of Byproducts | Polymerization of the starting material or product. | Maintain a low temperature during the acid addition. Ensure efficient stirring. |

| Sulfonation of the aromatic ring. | Use the minimum necessary amount of sulfuric acid. |

Conclusion

The acid-catalyzed intramolecular cyclization of 2-(2-methylallyl)aniline is a robust and efficient method for the synthesis of 2,2-dimethylindoline. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented in these application notes, researchers can reliably produce this valuable heterocyclic compound for further applications in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of a successful outcome.

References

- CN108329248B - Preparation method of 2-methylindoline - Google P

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - Semantic Scholar. (URL: [Link])

-

Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2‐Disubstituted Indolin‐3‐ones - PMC - PubMed Central. (URL: [Link])

-

Safety Data Sheet: Aniline - Carl ROTH. (URL: [Link])

-

Intermolecular (left) and intramolecular (right) hydroamination between anilines and phenylacetylene derivatives using catalytic amounts of [Pd(NH3)4]²⁺ in the porous NiBDP MOF or HY zeolite - ResearchGate. (URL: [Link])

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. (URL: [Link])

-

Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline - PubMed. (URL: [Link])

-

Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. - White Rose Research Online. (URL: [Link])

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )

-

Aniline - Hazardous Substance Fact Sheet. (URL: [Link])

-

Hydroamination of ethylene by aniline: catalysis in water - Green Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of octahydroquinazolinone derivatives using silica sulfuric acid as an efficient catalyst - SciSpace. (URL: [Link])

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC - NIH. (URL: [Link])

-

A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. (URL: [Link])

-

Aniline - Incident management - GOV.UK. (URL: [Link])

-

IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products - ResearchGate. (URL: [Link])

-

Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2 as a Catalyst Precursor - Organic Chemistry Portal. (URL: [Link])

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P

-

Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC - NIH. (URL: [Link])

-

Synthesis of octahydroquinazolinone derivatives using silica sulfuric acid as an efficient catalyst - ResearchGate. (URL: [Link])

Sources

- 1. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylbutane(75-83-2) IR Spectrum [chemicalbook.com]

- 6. media.malariaworld.org [media.malariaworld.org]

Application Note: A Comprehensive Guide to the Intramolecular Hydroamination of 2-(2-Methylallyl)aniline

Introduction: The Strategic Importance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance.[1][3] Tetrahydroquinoline derivatives are foundational components in the development of antihypertensive and antimalarial drugs, showcasing their significance in modern healthcare.[2] The intramolecular hydroamination of 2-(2-methylallyl)aniline represents a highly atom-economical and efficient synthetic route to access the valuable compound 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, experimental protocols, and analytical validation for this key transformation.

Mechanistic Insights and Catalytic Systems

The intramolecular hydroamination of alkenes is a powerful C-N bond-forming reaction.[4] The reaction involving 2-(2-methylallyl)aniline can be effectively catalyzed by various transition metal complexes, with late transition metals such as iridium and gold demonstrating notable efficacy for unactivated alkenes.[5]

Proposed Catalytic Cycle: An Iridium-Catalyzed Pathway

While several catalytic systems can effect this transformation, iridium catalysts have proven to be particularly effective for the intramolecular hydroamination of unactivated alkenes with arylamines.[5][6] The proposed mechanism, in contrast to pathways involving N-H oxidative addition, is believed to proceed via the nucleophilic attack of the amine onto a coordinated alkene.[5]

Below is a generalized catalytic cycle for the iridium-catalyzed intramolecular hydroamination:

Figure 1: A simplified representation of the proposed catalytic cycle for the iridium-catalyzed intramolecular hydroamination.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the intramolecular hydroamination of 2-(2-methylallyl)aniline. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(2-Methylallyl)aniline | ≥98% | Commercially Available | Store under inert atmosphere |

| [Ir(COD)Cl]₂ | 98% | Commercially Available | Handle in a glovebox |

| Anhydrous Toluene | ≥99.8% | Commercially Available | Dry over molecular sieves |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercially Available | For NMR analysis |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Reaction Setup and Procedure

-

Inert Atmosphere Preparation: The reaction is sensitive to air and moisture. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be performed under an inert atmosphere using standard Schlenk techniques.

-

Reagent Preparation: In a glovebox, weigh the iridium precatalyst, [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%), and add it to a dry Schlenk flask equipped with a magnetic stir bar.

-

Reaction Assembly: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Add anhydrous toluene (5 mL) via syringe.

-

Substrate Addition: Add 2-(2-methylallyl)aniline (1.0 mmol, 1 equiv) to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.[7]

-

Characterization and Data Analysis

The identity and purity of the synthesized 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | Characteristic peaks for the methyl groups and the aromatic and aliphatic protons of the tetrahydroquinoline ring system. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the unique carbon atoms of the product. |

| GC-MS | A molecular ion peak corresponding to the mass of the product (C₁₂H₁₇N, m/z = 175.27). |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, confirming the elemental composition. |

Alternative Catalytic Systems and Considerations

While iridium catalysts are highly effective, other transition metals can also catalyze intramolecular hydroamination reactions.

-

Gold Catalysts: Gold(I) complexes, often activated by a silver salt cocatalyst, are known to catalyze the hydroamination of unactivated alkenes.[8] These reactions can often be carried out under milder conditions.[8]

-

Palladium Catalysts: Palladium-based catalysts have been utilized for the intramolecular hydroamination of amino-alkynes to form tetrahydroquinolines.[9]

-

Platinum Catalysts: Platinum-catalyzed hydroamination has been reported, particularly for the reaction of ethylene with aniline in aqueous media.[10]

The choice of catalyst can be influenced by factors such as substrate scope, functional group tolerance, and cost. For instance, some gold-catalyzed systems have demonstrated excellent yields at low catalyst loadings.[8]

Applications in Drug Development and Beyond

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline product is a valuable building block in organic synthesis. The tetrahydroquinoline core is a key feature in many pharmaceutical agents.[2][3] The ability to synthesize this and related structures efficiently through intramolecular hydroamination provides a powerful tool for the construction of compound libraries for drug discovery programs. The structural modifications enabled by this scaffold are vast, allowing for the fine-tuning of biological activity.[2]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |

| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |

| Formation of Side Products | Isomerization of the alkene | Consider using a different catalyst system or additives that may suppress isomerization. |

| Difficult Purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography; consider derivatization of the product or starting material to alter polarity. |

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment, including safety glasses, lab coats, and gloves.

-

Catalysts: Transition metal catalysts can be toxic and should be handled with care in a well-ventilated fume hood or glovebox.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

-

Pressure: If conducting reactions under pressure, ensure the use of appropriate pressure-rated equipment and blast shields.

Conclusion

The intramolecular hydroamination of 2-(2-methylallyl)aniline is a robust and efficient method for the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This application note provides a comprehensive framework for understanding the reaction mechanism, executing the experimental protocol, and analyzing the results. The strategic application of this transformation offers significant advantages in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Hesp, K. D., & Stradiotto, M. (2009). Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2 as a Catalyst Precursor. Organic Letters, 11(6), 1449–1452. [Link]

-

Costabile, C., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 1045624. [Link]

- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. (1988).

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649–2690. [Link]

-

Kim, J. G., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Catalysis, 12(1), 353–359. [Link]

-

Intermolecular (left) and intramolecular (right) hydroamination between anilines and phenylacetylene derivatives using catalytic amounts of [Pd(NH3)4]²⁺ in the porous NiBDP MOF or HY zeolite. (n.d.). ResearchGate. [Link]

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. [Link]

-

Atanasova, M., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

-

Widenhoefer, R. A., & Wang, X. (2010). Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. Organic Letters, 12(11), 2532–2535. [Link]

-

A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. (2007). PubMed. [Link]

-

Hydroamination of ethylene by aniline: catalysis in water. (2010). Green Chemistry. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular Hydroamination of Unactivated Alkenes with Secondary Alkyl- and Arylamines Employing [Ir(COD)Cl]2 as a Catalyst Precursor [organic-chemistry.org]

- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroamination of ethylene by aniline: catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Lewis Acid Catalyzed Amino-Claisen Rearrangement of Anilines

Executive Summary

The amino-Claisen rearrangement is a powerful [3,3]-sigmatropic transformation converting

This guide provides a technical roadmap for selecting the appropriate Lewis acid—ranging from traditional stoichiometric promoters like

Mechanistic Principles & Catalyst Selection[1]

The "Charge-Accelerated" Mechanism

Unlike the neutral thermal rearrangement, the LA-catalyzed pathway relies on the coordination of the metal center to the amine nitrogen. This coordination generates a cationic ammonium species, weakening the

Key Mechanistic Nuance:

-

Activation: The Lewis acid (MX

) binds to the nitrogen lone pair. -

Transition State: The reaction proceeds through a chair-like transition state (suprafacial).

-

Re-aromatization: The initial product is a dienone-imine intermediate, which rapidly tautomerizes to the aromatic amine. This step provides the thermodynamic driving force.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction protocol (stoichiometric vs. catalytic) and tolerance of functional groups.

| Catalyst Class | Examples | Stoichiometry | Key Characteristics | Recommended For |

| Oxophilic/Strong | Stoichiometric (1.0–2.0 eq) | High reactivity; moisture sensitive; product inhibition common (product amine binds LA tightly). | Unreactive substrates; simple | |

| Soft/Late Transition | Stoichiometric or Sub-stoichiometric | Moderate reactivity; often requires heating; better functional group tolerance. | ||

| Lanthanide Triflates | Catalytic (5–20 mol%) | Water-tolerant; recyclable; mild Lewis acidity; often requires bulky base additives to prevent catalyst trapping. | Complex pharmaceutical intermediates; "Green" chemistry workflows. |

Visualization of Reaction Pathway[2]

The following diagram illustrates the mechanistic flow and the critical decision points in the rearrangement process.

Figure 1: Mechanistic pathway of Lewis Acid catalyzed amino-Claisen rearrangement. Note the product inhibition loop (red dashed line) which often necessitates stoichiometric catalyst loading.

Standardized Protocols

Protocol A: Mediated Rearrangement (Stoichiometric)

Best for: Robust, scalable synthesis of simple o-allyl anilines where catalyst recovery is not required.

Reagents:

-

Substrate:

-Allyl aniline derivative (1.0 equiv) -

Catalyst: Boron trifluoride diethyl etherate (

) (1.1 – 1.5 equiv) -

Solvent: Dichloromethane (DCM) or Xylene (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction flask with the

-allyl aniline (1.0 equiv) and anhydrous solvent ( -

Activation: Cool the solution to

. Add -

Reaction:

-

Allow to warm to room temperature (RT).

-

Monitor by TLC. If no conversion after 2 hours, heat to reflux (DCM:

; Xylene: -

Note: Electron-deficient anilines require higher temperatures.

-

-

Quench: Cool to RT. Slowly add saturated aqueous

or -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Catalyzed Rearrangement (Green/Catalytic)

Best for: Complex substrates, acid-sensitive moieties, and scenarios requiring catalyst recycling.

Reagents:

-

Substrate:

-Allyl aniline derivative (1.0 equiv) -

Catalyst: Ytterbium(III) triflate [

] (10–20 mol%) -

Additive (Optional): 2,6-Di-tert-butylpyridine (20 mol%) – Prevents product inhibition by buffering.

-

Solvent: Nitromethane (

) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

-

Assembly: In a vial, dissolve substrate in solvent (

). -

Catalyst Addition: Add

(solid) and the pyridine additive (if using). -

Heating: Heat the mixture to

for 6–12 hours. -

Validation: Check HPLC/TLC for disappearance of starting material.

-

Catalyst Recovery (Optional): Dilute with water/ether. The

remains in the aqueous phase. The aqueous layer can be concentrated and dried to recover the catalyst. -

Purification: Standard extraction and chromatography.

Experimental Workflow Visualization

Figure 2: Decision tree and workflow for stoichiometric vs. catalytic amino-Claisen protocols.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Strong binding of LA to substrate (ground state stabilization) or insufficient temp. | Increase temperature; switch to a stronger Lewis Acid ( |

| Reaction Stalls at 50% | Product Inhibition (Product amine binds catalyst). | Add another equivalent of LA (Protocol A) or add bulky base scavenger (Protocol B). |

| para-Isomer Formation | ortho-positions blocked or "Para-Claisen" (Cope rearrangement sequence). | If ortho is open but para forms, lower temperature to favor kinetic ortho product. |

| Degradation/Tars | Acid strength too high; polymerization of allyl group. | Switch to milder catalyst ( |

References

-

Jain, S., Pandey, N., & Kishore, D. (2007). Lewis acid catalyzed amino-Claisen rearrangement: A facile one-pot synthesis of 2-allylarylamines from N-allylarylamines.[1] Indian Journal of Chemistry - Section B, 46(3), 529-531.[1]

-

Muthusamy, S., & Prabu, A. (2022).[2]

catalyzed chemoselective C-C bond cleavage of -

Kutateladze, A. G. (2023). Merging Johnson-Claisen and Aromatic Claisen [3,3]-Sigmatropic Rearrangements: Ytterbium Triflate/2,6-Di-tert-butylpyridine Catalytic System.[3] Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement: Mechanism and Protocols.

-

Ito, H., & Taguchi, T. (1999). Imino Ene Reaction Catalyzed by Ytterbium(III) Triflate.[4][5] The Journal of Organic Chemistry, 64(26).[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Claisen Rearrangement [organic-chemistry.org]

The Strategic Synthesis of 2-Substituted Indoles via Allyl Aniline Intermediates: An Application and Protocol Guide

Introduction: The Enduring Significance of the Indole Nucleus

The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity have made it a privileged structure in drug discovery and materials science. Among the diverse family of indole-containing molecules, 2-substituted indoles represent a particularly important class, serving as key building blocks for complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of modern synthetic strategies for accessing these valuable compounds, with a specific focus on powerful palladium-catalyzed methodologies that proceed through allyl aniline intermediates.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures, offering a deep dive into the mechanistic underpinnings of these reactions, practical guidance on experimental execution, and troubleshooting insights gleaned from extensive hands-on experience.

Theoretical Framework: The Power of Palladium in Indole Synthesis

Traditional methods for indole synthesis, such as the Fischer, Bischler, and Reissert syntheses, have been instrumental in the historical development of organic chemistry. However, they often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor regioselectivity. The advent of transition-metal catalysis, particularly with palladium, has revolutionized the construction of the indole ring system, offering milder conditions, broader functional group tolerance, and predictable control over substitution patterns.

At the heart of many of these modern methods lies the strategic use of ortho-substituted anilines, which serve as versatile precursors for intramolecular cyclization. This guide will focus on pathways that utilize o-allylanilines and related species as key intermediates in the formation of the indole's pyrrole ring. These palladium-catalyzed reactions, including the renowned Hegedus, Larock, and Cacchi indole syntheses, offer elegant and efficient routes to a diverse range of 2-substituted indoles.

The Hegedus Indole Synthesis: An Oxidative Cyclization Approach

The Hegedus indole synthesis is a powerful method that involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[1][2] This transformation is a classic example of aminopalladation, where the aniline nitrogen attacks a palladium-activated olefin.

Mechanism of the Hegedus Indole Synthesis

The catalytic cycle of the Hegedus synthesis is initiated by the coordination of the palladium(II) catalyst to the double bond of the o-allylaniline. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the activated alkene, forming a five-membered palladacycle. Subsequent β-hydride elimination from this intermediate generates the indole ring and a palladium(0) species. The active Pd(II) catalyst is then regenerated by an oxidant, such as benzoquinone.

Diagram: Catalytic Cycle of the Hegedus Indole Synthesis

Caption: The catalytic cycle of the Hegedus indole synthesis.

Experimental Protocol: Synthesis of 2-Methylindole from o-Allylaniline

This protocol provides a general procedure for the Hegedus indole synthesis.[2]

Materials:

-

o-Allylaniline

-

Palladium(II) chloride (PdCl₂)

-

Benzoquinone

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-allylaniline (1.0 mmol, 1.0 eq.).

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous acetonitrile (10 mL).

-

To the stirred solution, add palladium(II) chloride (0.05 mmol, 5 mol%), benzoquinone (1.1 mmol, 1.1 eq.), and triethylamine (1.2 mmol, 1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-methylindole.

Characterization:

The structure of the product can be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

The Larock Indole Synthesis: A Versatile Heteroannulation

First reported by Richard C. Larock in 1991, this palladium-catalyzed reaction provides a highly efficient one-pot synthesis of substituted indoles from an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[5] Its broad substrate scope and functional group tolerance have established it as a cornerstone in synthetic organic chemistry.[6][7]

Mechanism of the Larock Indole Synthesis

The catalytic cycle of the Larock indole synthesis is generally understood to proceed through the following key steps[5][7]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-iodoaniline to form an arylpalladium(II) intermediate.

-

Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the arylpalladium(II) complex, followed by a migratory insertion of the alkyne into the aryl-palladium bond. This step is typically highly regioselective, with the more sterically demanding substituent of the alkyne preferentially positioned at what will become the 2-position of the indole.[5]

-

Intramolecular Aminopalladation: The aniline nitrogen attacks the palladium-bound vinyl group in an intramolecular fashion to form a six-membered palladacycle.

-

Reductive Elimination: Reductive elimination from the palladacycle releases the indole product and regenerates the active Pd(0) catalyst.

Diagram: Experimental Workflow for the Larock Indole Synthesis

Caption: A generalized experimental workflow for the Larock indole synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylindole

This protocol is a representative example of the Larock indole synthesis.[8]

Materials:

-

o-Iodoaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add o-iodoaniline (1.0 mmol, 1.0 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and lithium chloride (1.0 mmol, 1.0 eq.).

-

Under an inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%).

-

Add anhydrous DMF (5 mL) to the flask, followed by diphenylacetylene (1.2 mmol, 1.2 eq.).

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,3-diphenylindole.

| Substrate (o-Iodoaniline) | Alkyne | Product | Yield (%) | Reference |

| o-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 85-95 | [8] |

| o-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylindole | 80-90 | [8] |

| N-Methyl-o-iodoaniline | 4-Octyne | 1-Methyl-2,3-dipropylindole | 75-85 | [5] |

| 4-Fluoro-o-iodoaniline | 1-Phenyl-1-hexyne | 5-Fluoro-2-butyl-3-phenylindole | 70-80 | [5] |

Table 1: Representative Examples of the Larock Indole Synthesis

The Cacchi Indole Synthesis: A Stepwise Approach to Regiocontrol

The Cacchi indole synthesis offers an alternative and highly regioselective route to 2,3-disubstituted indoles.[5][9] This method typically involves the palladium-catalyzed coupling of an o-alkynyltrifluoroacetanilide with a vinyl or aryl triflate or halide, followed by a cyclization step.[5] The use of the trifluoroacetyl protecting group on the aniline nitrogen is crucial for the success of the cyclization.

Mechanism of the Cacchi Indole Synthesis

The Cacchi synthesis proceeds through a distinct mechanistic pathway compared to the Larock synthesis[9]:

-

Sonogashira Coupling: The synthesis often begins with a Sonogashira coupling of an o-haloaniline with a terminal alkyne to generate an o-alkynylaniline.

-

N-Protection: The resulting aniline is then protected, typically as a trifluoroacetamide.

-

Cyclization: The key cyclization step involves the palladium-catalyzed reaction of the o-alkynyltrifluoroacetanilide. This proceeds via an aminopalladation of the alkyne, followed by reductive elimination to form the indole ring. The trifluoroacetyl group enhances the acidity of the N-H bond, facilitating the cyclization.[5]

Diagram: Mechanistic Pathway of the Cacchi Indole Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. preciouscatalyst.com [preciouscatalyst.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

Troubleshooting & Optimization

Minimizing side products in intramolecular hydroamination

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for Intramolecular Hydroamination. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during these critical C-N bond-forming reactions. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve higher yields and selectivities.

Intramolecular hydroamination is a powerful, atom-economical method for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1] However, the reaction's success is often hampered by the formation of undesired side products. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these issues.

FAQs and Troubleshooting Guide

Section 1: Regioselectivity Issues

One of the most common challenges in intramolecular hydroamination is controlling where the N-H bond adds across the carbon-carbon multiple bond. This is particularly crucial when using unsymmetrically substituted alkenes or allenes.

Q1: My reaction is producing a mixture of Markovnikov and anti-Markovnikov products. How can I favor the desired regioisomer?

A1: Regioselectivity is a delicate balance of steric and electronic factors, heavily influenced by your choice of catalyst and substrate.[2]

-

For Anti-Markovnikov Selectivity:

-

Catalyst Choice: Early transition metals (e.g., Ti, Zr), lanthanides, and actinides often favor anti-Markovnikov addition.[3] Sterically demanding amine substrates can also promote the formation of the anti-Markovnikov product by directing the reaction pathway through a less sterically hindered intermediate.[2]

-

Ligand Strategy: For late transition metal catalysts, specific ligands can be employed to steer the regioselectivity. For instance, in some systems, bulky ligands can favor the anti-Markovnikov product.

-

-

For Markovnikov Selectivity:

-

Catalyst Choice: Late transition metals like palladium and gold are often used to achieve Markovnikov selectivity.[4][5]

-

Substrate Electronics: With aryl amine substrates, steric hindrance can sometimes be overcome by strategic rotation of the aryl group, allowing for the formation of the Markovnikov product.[2]

-

Troubleshooting Flowchart for Regioselectivity:

Caption: Troubleshooting workflow for regioselectivity issues.

Q2: I'm working with an aminoallene and getting a mixture of imine and allylamine products. How can I control this?

A2: The hydroamination of allenes presents a unique regioselectivity challenge due to the two available double bonds for reaction.[2] Generally, the substitution pattern of the allene dictates the major product. Monosubstituted aminoallenes tend to favor the imine product, while 1,3-disubstituted or trisubstituted aminoallenes typically yield the allylamine.[2] To influence this selectivity, consider:

-

Catalyst System: Early transition metal catalysts have shown success in the regioselective hydroamination of allenes.[2]

-

Substrate Design: Modifying the steric and electronic properties of the substituents on the allene can help direct the reaction towards the desired isomer.[6]

Section 2: Competing Side Reactions

Beyond regioselectivity, other side reactions can significantly lower the yield of your desired heterocyclic product.

Q3: My reaction is sluggish, and I'm observing significant amounts of starting material decomposition. What could be the cause?

A3: Substrate or catalyst decomposition can be a major hurdle. Several factors can contribute to this:

-

Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. It's crucial to find the optimal temperature that promotes the desired reaction without degrading the starting materials or the catalyst.

-

Solvent Choice: The solvent can play a significant role in stabilizing both the catalyst and the substrate.[7][8] A solvent that coordinates too strongly to the metal center can inhibit catalysis, while a non-coordinating solvent might not provide enough stability.

-

Atmosphere: Many hydroamination catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents. Even trace amounts of water can sometimes assist in undesired protonolysis pathways.[4]

Experimental Protocol: Optimizing Reaction Temperature

-

Setup: Prepare several small-scale reactions in parallel under an inert atmosphere.

-

Temperature Gradient: Set each reaction to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

-

Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).

-

Analysis: Plot conversion and yield of the desired product versus temperature. Also, quantify the formation of major side products at each temperature.

-

Optimization: Identify the temperature that provides the best balance of reaction rate and selectivity with minimal decomposition.

Q4: I'm observing the formation of a bis-adduct (tertiary amine) as a major byproduct. How can I prevent this?

A4: The formation of a tertiary amine bis-adduct can occur, especially in intermolecular reactions, but can also be a consideration in certain intramolecular contexts if a competing intermolecular pathway is accessible.[3] This side reaction is often concentration-dependent.

-

Adjust Stoichiometry: Using a higher ratio of the amine to the unsaturated component can sometimes suppress the formation of the bis-adduct.[3]

-

Slow Addition: In some cases, slow addition of one of the reactants can help maintain a low instantaneous concentration, disfavoring the second addition.

Q5: My desired product is an enamine, but it isomerizes to the corresponding imine. How can I suppress this isomerization?

A5: The isomerization of the initially formed enamine to the thermodynamically more stable imine is a common issue.

-

Catalyst Selection: The choice of catalyst can influence the rate of isomerization. Some catalysts may be more prone to promoting this subsequent reaction. For instance, in reactions catalyzed by late transition metals, isomerization can be a competing pathway.[3]

-

Reaction Time and Temperature: Minimizing the reaction time and temperature can sometimes allow for the isolation of the kinetic enamine product before significant isomerization occurs. Quenching the reaction as soon as the starting material is consumed is crucial.

Section 3: Catalyst and Ligand Selection

The heart of a successful hydroamination reaction lies in the choice of the catalyst and its associated ligands.

Q6: How do I choose the right metal catalyst for my specific transformation?

A6: The choice of metal is fundamental and depends on the desired outcome. A wide range of metals across the periodic table have been shown to catalyze hydroamination.[3]

| Catalyst Class | Typical Applications & Selectivity |

| Alkali/Alkaline Earth Metals | Often used for activated alkenes; can promote anti-Markovnikov addition.[3][9] |

| Early Transition Metals (Ti, Zr) | Effective for intramolecular reactions, often favoring anti-Markovnikov products.[2][3] |

| Lanthanides/Actinides | Highly active for intramolecular hydroamination, typically yielding anti-Markovnikov products.[2][3] |

| Late Transition Metals (Pd, Au, Cu) | Versatile for both inter- and intramolecular reactions; often favor Markovnikov addition.[3][4][10] |

Q7: What is the role of the ligand, and how does it influence the reaction?

A7: Ligands are not merely spectators; they play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing activity, selectivity, and stability.

-

Steric Effects: Bulky ligands can create a more sterically hindered environment around the metal, which can influence regioselectivity and prevent catalyst deactivation pathways like dimerization.[2]

-

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can affect the reactivity of the metal center. For example, electron-rich ligands can sometimes promote key steps in the catalytic cycle.[11]

-

Chelation: Bidentate or tridentate ligands can bind more strongly to the metal center, preventing ligand dissociation and improving catalyst stability.[2]

Ligand Selection Logic:

Caption: Factors to consider when selecting a ligand.

Section 4: Substrate-Related Issues

The structure and purity of your starting material are critical for success.

Q8: My amine substrate is very basic and seems to be poisoning the catalyst. What can I do?

A8: Highly basic amines can indeed poison Lewis acidic metal catalysts by coordinating too strongly and preventing the binding of the alkene.[2]

-

Protecting Groups: One common strategy is to use a protecting group on the amine to reduce its basicity. The protecting group can be removed after the hydroamination step.

-

Less Nucleophilic Amines: If the synthesis allows, using less nucleophilic amines such as anilines, carboxamides, or sulfonamides can circumvent this issue.[2]

Q9: Are there any functional groups that are incompatible with intramolecular hydroamination?

A9: Yes, certain functional groups can interfere with the reaction.

-

Coordinating Groups: Functional groups that can coordinate to the metal center (e.g., unprotected thiols, phosphines) can compete with the desired intramolecular coordination of the alkene.

-

Reducible Groups: If using a catalyst system that can also effect reduction (e.g., in the presence of a hydride source), reducible functional groups like nitro groups or some carbonyls may be a concern.

-

Protic Groups: Acidic protons (e.g., from carboxylic acids or phenols) can react with many organometallic catalysts.

It is always advisable to perform a small-scale test reaction to check for compatibility if you are unsure about a particular functional group.

References

-

ResearchGate. (n.d.). Intramolecular Hydroamination of Alkenes. Retrieved from [Link]

-

Organic Reactions. (n.d.). Hydroamination of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular alkene hydroamination and degradation of amidines: divergent behavior of rare earth metal amidinate intermediates. Catalysis Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular hydroamination of primary and secondary amino- alkenes catalyzed by zirconium complexes. Retrieved from [Link]

-

ACS Publications. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroamination. Retrieved from [Link]

-

Frontiers. (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Retrieved from [Link]

-

ACS Publications. (2009). Cu(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes Bearing a Primary or Secondary Amino Group in Alcoholic Solvents. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Retrieved from [Link]

-

ResearchGate. (2019). Help with finding the right catalyst and reaction conditions for hydroamination reaction. Retrieved from [Link]

-

ACS Publications. (2023). Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Journal of the American Chemical Society. Retrieved from [Link]

-

ScienceDirect. (n.d.). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Retrieved from [Link]

-

ACS Publications. (2024). Enabling Unfavorable Hydroamination Reactions Using a Chemoselective N–O Bond Reduction. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2024). Microbial strategies driving low concentration substrate degradation for sustainable remediation solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Regioselective Hydroamination Strategies with Allenamides: Chemistry and Applications. Retrieved from [Link]

-

Climate, Forests and Woodlands. (2019). Understanding Decomposition and Its Controls. Retrieved from [Link]

-

Springer. (n.d.). Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation on Pt/SiO2 and. Retrieved from [Link]

-

ACS Publications. (2026). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control. Retrieved from [Link]

-

ACS Publications. (2025). Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Hiden Analytical. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control. Retrieved from [Link]

-

ResearchGate. (2025). Substrate concentration constraints on microbial decomposition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. longdom.org [longdom.org]

- 7. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]

- 8. fs.teledos.gr:2206 [fs.teledos.gr:2206]

- 9. Hydroamination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Controlling Regioselectivity in Aniline Alkylation Reactions

Welcome to the technical support center for controlling regioselectivity in aniline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline alkylation and troubleshoot common challenges encountered in the laboratory. Here, we delve into the underlying principles governing N- versus C-alkylation and provide practical, field-proven solutions to direct your reactions toward the desired product.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during aniline alkylation experiments. Each issue is presented in a question-and-answer format, explaining the causality behind the problem and offering step-by-step solutions.

Issue 1: Poor Selectivity - Mixture of N-Alkylated and C-Alkylated Products